molecular formula C17H12N2O6S B12902810 3-Phenyl-5-[(phenylsulfonyl)oxy]-3ah-pyrrolo[3,4-d][1,2]oxazole-4,6(5h,6ah)-dione CAS No. 35053-67-9

3-Phenyl-5-[(phenylsulfonyl)oxy]-3ah-pyrrolo[3,4-d][1,2]oxazole-4,6(5h,6ah)-dione

Cat. No.: B12902810
CAS No.: 35053-67-9
M. Wt: 372.4 g/mol
InChI Key: NNCGXINEJPMKGA-UHFFFAOYSA-N
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Description

3-Phenyl-5-[(phenylsulfonyl)oxy]-3ah-pyrrolo[3,4-d][1,2]oxazole-4,6(5h,6ah)-dione is a complex organic compound with a unique structure that combines elements of pyrrolo, oxazole, and sulfonyl groups.

Preparation Methods

The synthesis of 3-Phenyl-5-[(phenylsulfonyl)oxy]-3ah-pyrrolo[3,4-d][1,2]oxazole-4,6(5h,6ah)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and automated synthesis techniques .

Chemical Reactions Analysis

3-Phenyl-5-[(phenylsulfonyl)oxy]-3ah-pyrrolo[3,4-d][1,2]oxazole-4,6(5h,6ah)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfonyl group.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-Phenyl-5-[(phenylsulfonyl)oxy]-3ah-pyrrolo[3,4-d][1,2]oxazole-4,6(5h,6ah)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Phenyl-5-[(phenylsulfonyl)oxy]-3ah-pyrrolo[3,4-d][1,2]oxazole-4,6(5h,6ah)-dione involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can inhibit the activity of enzymes by blocking their active sites or altering their conformation .

Comparison with Similar Compounds

Similar compounds to 3-Phenyl-5-[(phenylsulfonyl)oxy]-3ah-pyrrolo[3,4-d][1,2]oxazole-4,6(5h,6ah)-dione include:

    3-Phenyl-5-[(phenylsulfonyl)oxy]-pyrrolo[3,4-d]oxazole: Lacks the additional oxazole ring, making it less complex.

    5-Phenyl-3-sulfonyl-pyrrolo[3,4-d]oxazole: Similar structure but different substitution pattern.

    3-Phenyl-5-[(phenylsulfonyl)oxy]-pyrrolo[3,4-d]thiazole: Contains a sulfur atom in place of the oxygen in the oxazole ring.

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical properties and reactivity .

Properties

35053-67-9

Molecular Formula

C17H12N2O6S

Molecular Weight

372.4 g/mol

IUPAC Name

(4,6-dioxo-3-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2]oxazol-5-yl) benzenesulfonate

InChI

InChI=1S/C17H12N2O6S/c20-16-13-14(11-7-3-1-4-8-11)18-24-15(13)17(21)19(16)25-26(22,23)12-9-5-2-6-10-12/h1-10,13,15H

InChI Key

NNCGXINEJPMKGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC3C2C(=O)N(C3=O)OS(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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